2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
“2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine” is a chemical compound with the CAS Number: 1152475-62-1 . It has a molecular weight of 293.49 and is a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine . The InChI code for this compound is 1S/C6H3ClIN3/c7-6-10-2-4-5(11-6)3(8)1-9-4/h1-2,9H .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . and should be stored at a temperature of 2-8°C . The shipping temperature is normal .Scientific Research Applications
Synthesis and Antiviral Activity
2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives have been explored for their antiviral activities. For instance, certain 4-substituted and 2,4-disubstituted derivatives demonstrated slight activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), though these activities were not significant enough to warrant further study (Saxena et al., 1988).
Inhibition of Xanthine Oxidase
N-methyl isomers of the compound were found to inhibit xanthine oxidase, an enzyme involved in purine metabolism. Among these isomers, the 7- and 1-methyl isomers showed notable inhibitory activity (Seela et al., 1984).
Derivatives and Reactivity
Research on pyrrolo[3,2-d]pyrimidines containing amino or sulfhydryl substituents at position 4 has been conducted. The presence of a nitrile group in the 7 position was found to increase the reactivity of chlorine in the compound (Britikova et al., 1977).
Palladium-Catalyzed Reactions
The palladium-catalyzed reaction of methyl 5-amino-4-chloro- or iodo-7-methyl-2-methylthiopyrrolo[2,3-d]pyrimidine with arylacetylenes has been investigated, leading to the synthesis of new heterocyclic systems (Tumkevičius & Masevičius, 2004).
Antiproliferative and Antiviral Properties
4-substituted and 4,5-disubstituted derivatives of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine have shown both antiproliferative and antiviral properties. Some derivatives inhibited cell growth in L1210 cells in vitro and were active against HCMV and HSV-1 (Pudlo et al., 1990).
Antibacterial Agents
Pyrrolo[3,2-d]pyrimidines have also been synthesized for potential use as antibacterial agents. Novel syntheses involving tetrazolo and triazolo systems attached to pyrrolo[2,3-d]pyrimidines have been reported for biological screening (Dave & Shah, 2002).
Potential Anti-Cancer Therapeutics
There has been a focus on N-5-substituted pyrrolo[3,2-d]pyrimidines as potential anti-cancer therapeutics. Structural and biological investigations suggest these compounds could act as DNA or RNA alkylators (Cawrse et al., 2019).
Antibacterial Evaluation
A new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines has shown potential as antibacterial agents. Structural confirmation and antibacterial activity testing have been conducted (Etemadi et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-chloro-7-iodo-5-methylpyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-3-4(9)6-5(12)2-10-7(8)11-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWFSJYDYCROCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=NC(=NC=C21)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745416 | |
Record name | 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
1152475-62-1 | |
Record name | 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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